PDE4 Inhibitory Potency: Class‑Level Comparison with the 1‑Pyridylnaphthalene Benchmark Series
While a direct PDE4 IC50 value for N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide has not been published in a peer‑reviewed primary study, the compound belongs to the pyridazinone‑tethered naphthalene sulfonamide class that was expressly designed to improve on the 1‑pyridylnaphthalene lead series. The benchmark compound T‑2585 (3kg) from that series achieved a PDE4 IC50 of 0.13 nM and a PDE3/PDE4 selectivity ratio of 14 000 [1]. The introduction of a pyridazinone ring in place of the simple pyridine is expected to confer additional ion‑channel modulatory activity while retaining sub‑nanomolar PDE4 engagement, a hypothesis supported by the broad structure‑activity relationships disclosed in the chloride‑channel patent family [2].
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted sub‑nanomolar based on structural class |
| Comparator Or Baseline | T‑2585 (3kg): IC50 = 0.13 nM (PDE4), PDE3/4 selectivity = 14,000 |
| Quantified Difference | Cannot be calculated from available data; structural analogy suggests comparable PDE4 potency with additional chloride‑channel pharmacology |
| Conditions | Human recombinant PDE4 enzyme assay (reference compound T‑2585). Compound structure‑activity relationship inferred from patent US20110288093. |
Why This Matters
Procurement of the compound offers a differentiated tool that potentially combines sub‑nanomolar PDE4 inhibition with chloride‑channel blockade, a dual profile absent in the 1‑pyridylnaphthalene series and in approved PDE4 inhibitors such as roflumilast.
- [1] Ukita T, Sugahara M, Terakawa Y, et al. Novel, potent, and selective phosphodiesterase-4 inhibitors as antiasthmatic agents: synthesis and biological activities of a series of 1-pyridylnaphthalene derivatives. J Med Chem. 1999;42(6):1088-1099. PMID: 10090791. View Source
- [2] De Hostos EL, Nguyen TH. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. United States Patent Application US20110288093, published November 24, 2011. View Source
